Isovaltrate
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Overview
Description
Isovaltrate is a fatty acid ester.
Scientific Research Applications
Chromatographic Separation and Quantitative Determination
- Isovaltrate, along with valtrate, has been effectively separated using preparative liquid chromatography, enabling precise analysis and use in various scientific studies (Hazelhoff et al., 1982).
- HPLC separation and quantification of this compound in Valeriana kilimandascharica have been achieved, facilitating detailed research on its distribution and concentration in different parts of the plant (Dossaji & Becker, 1981).
Bioactivity and Medicinal Potential
- Studies on Valeriana sorbifolia revealed compounds including this compound, which exhibited cytotoxicity against cancer cell lines, suggesting potential therapeutic applications (Xu, Mclaughlin, & Gunatilaka, 2007).
- Research has shown that this compound acts as an inverse agonist at adenosine A1 receptors, indicating its potential use in neurological and sleep-related disorders (Lacher et al., 2007).
Stereochemical and Analytical Studies
- This compound has been used in stereochemical studies to determine the absolute configuration of various compounds, highlighting its role in analytical chemistry (Jawiczuk et al., 2014).
Inhibition and Analgesic Properties
- The analgesic properties of isovaline, a related compound, have been explored, offering insights into the potential analgesic applications of this compound and its derivatives (MacLeod et al., 2010).
Phytotherapeutic Analysis
- High-performance liquid chromatography methods have been developed to analyze this compound in Valeriana officinalis, used in phytomedicines, emphasizing its importance in herbal medicine research (Bos et al., 1996).
Impact on Thalamic Neurons
- Isovaline's effect on thalamic neurons, increasing potassium conductance, provides a basis for understanding the neurological impact of similar compounds like this compound (Cooke, Mathers, & Puil, 2009).
Hematopoietic and Immunological Effects
- Research on epoxide-bearing valepotriates, including this compound, has indicated effects on hematopoietic cells, contributing to the understanding of its immunological implications (Tortarolo et al., 1982).
Properties
CAS No. |
31078-10-1 |
---|---|
Molecular Formula |
C22H30O8 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[(1S,6S,7R,7aS)-6-acetyloxy-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 |
InChI Key |
XLACUABANMZLCJ-KVJIRVJXSA-N |
Isomeric SMILES |
CC(C)CC(=O)OCC1=CO[C@H]([C@H]2C1=C[C@@H]([C@]23CO3)OC(=O)C)OC(=O)CC(C)C |
SMILES |
CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC(C2C1=CC(C23CO3)OC(=O)C)OC(=O)CC(C)C |
31078-10-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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